molecular formula C19H17BrN2O3 B4924558 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile

3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B4924558
M. Wt: 401.3 g/mol
InChI Key: ZLIGATZGXSKJRZ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BB-Cl-Amidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrile derivative that has a unique chemical structure and has shown promising results in various studies.

Scientific Research Applications

3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of protein arginine deiminase 4 (PAD4), which is a potential target for the treatment of rheumatoid arthritis and other autoimmune diseases. Moreover, it has been reported to have antiviral activity against the influenza virus and herpes simplex virus.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, several studies have suggested that it inhibits the activity of PAD4 by binding to its active site. PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline, which is a critical step in the pathogenesis of autoimmune diseases. Inhibition of PAD4 activity by 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile leads to the suppression of inflammation and autoimmunity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile have been extensively studied. It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types. It also inhibits the expression of genes involved in the pathogenesis of autoimmune diseases, such as MMP-9 and CCL2. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and does not affect the viability of normal cells. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its stability in biological fluids is not well understood, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One of the potential applications is its use as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, it can be used as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. Further studies are needed to understand its mechanism of action in vivo and its pharmacokinetic properties. Additionally, its potential as an antiviral agent needs to be explored further.

Synthesis Methods

The synthesis of 3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 5-bromo-2-butoxyphenol and 4-nitrobenzaldehyde in the presence of potassium carbonate and acetonitrile. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. This synthesis method has been optimized by several researchers, and the yield of the product has been significantly improved.

properties

IUPAC Name

(Z)-3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-3-10-25-19-9-6-17(20)12-15(19)11-16(13-21)14-4-7-18(8-5-14)22(23)24/h4-9,11-12H,2-3,10H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIGATZGXSKJRZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(5-bromo-2-butoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

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